[2-Oxo-3-(4-trifluoromethylphenoxy)-propyl]-phosphonic acid dimethyl ester
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Overview
Description
[2-Oxo-3-(4-trifluoromethylphenoxy)-propyl]-phosphonic acid dimethyl ester: is a chemical compound known for its unique structural properties and potential applications in various fields. The compound features a trifluoromethyl group attached to a phenoxy ring, which is further connected to a propyl chain ending in a phosphonic acid dimethyl ester group. This combination of functional groups imparts distinct chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-Oxo-3-(4-trifluoromethylphenoxy)-propyl]-phosphonic acid dimethyl ester typically involves the reaction of 4-trifluoromethylphenol with a suitable propylating agent, followed by the introduction of the phosphonic acid dimethyl ester group. The reaction conditions often require the use of a base, such as sodium hydride, to deprotonate the phenol and facilitate nucleophilic substitution. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy ring, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the oxo-propyl chain, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Quinones and other oxidized phenoxy derivatives.
Reduction: Alcohols and reduced phosphonic acid derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals. Its unique trifluoromethyl group enhances the metabolic stability and bioavailability of the resulting compounds .
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. The trifluoromethyl group can interact with enzyme active sites, leading to the inhibition of specific biochemical pathways .
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including anti-inflammatory and anticancer properties. The trifluoromethyl group is known to improve the pharmacokinetic properties of drugs .
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as fluorinated polymers and coatings. Its unique chemical properties contribute to the durability and performance of these materials .
Mechanism of Action
The mechanism of action of [2-Oxo-3-(4-trifluoromethylphenoxy)-propyl]-phosphonic acid dimethyl ester involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can form strong hydrogen bonds and van der Waals interactions with active sites, leading to the inhibition or modulation of enzyme activity. Additionally, the phosphonic acid ester group can participate in covalent bonding with target molecules, further enhancing its biological activity .
Comparison with Similar Compounds
- [2-Oxo-3-(3-trifluoromethylphenoxy)-propyl]-phosphonic acid dimethyl ester
- [2-Oxo-3-(2-trifluoromethylphenoxy)-propyl]-phosphonic acid dimethyl ester
- [2-Oxo-3-(4-difluoromethylphenoxy)-propyl]-phosphonic acid dimethyl ester
Comparison: Compared to its similar compounds, [2-Oxo-3-(4-trifluoromethylphenoxy)-propyl]-phosphonic acid dimethyl ester is unique due to the position of the trifluoromethyl group on the phenoxy ring. This positional difference can significantly impact the compound’s chemical reactivity, biological activity, and physical properties. For instance, the 4-position trifluoromethyl group may offer better steric hindrance and electronic effects, enhancing the compound’s stability and interaction with biological targets .
Properties
Molecular Formula |
C12H14F3O5P |
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Molecular Weight |
326.20 g/mol |
IUPAC Name |
1-dimethoxyphosphoryl-3-[4-(trifluoromethyl)phenoxy]propan-2-one |
InChI |
InChI=1S/C12H14F3O5P/c1-18-21(17,19-2)8-10(16)7-20-11-5-3-9(4-6-11)12(13,14)15/h3-6H,7-8H2,1-2H3 |
InChI Key |
PGIFZIBNJFVPHX-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(CC(=O)COC1=CC=C(C=C1)C(F)(F)F)OC |
Origin of Product |
United States |
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